3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline
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Overview
Description
3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Substituents: The ethoxybenzoyl, methoxy, and methylbenzenesulfonyl groups are introduced through electrophilic aromatic substitution reactions. For example, the ethoxybenzoyl group can be added using ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to altered protein function and downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
- 6-chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
Uniqueness
Compared to similar compounds, 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methylbenzenesulfonyl)quinoline stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-4-32-19-9-7-18(8-10-19)25(28)23-16-27-24-14-11-20(31-3)15-22(24)26(23)33(29,30)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFUYAIHTXAWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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